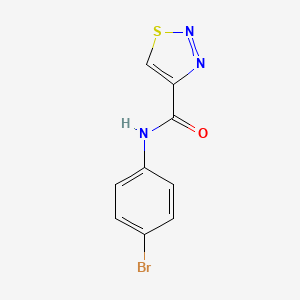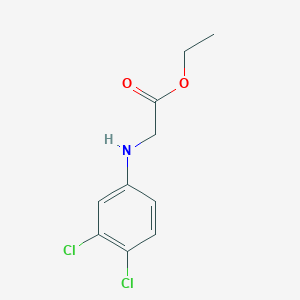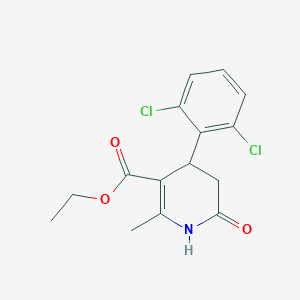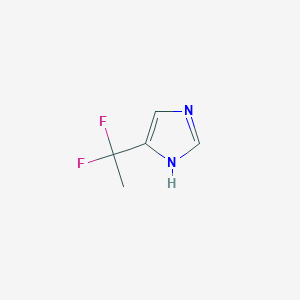
N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data . Another related compound, “N-(4-bromophenyl)furan-2-carboxamide”, was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline .Molecular Structure Analysis
The molecular structure of a compound is typically confirmed by physicochemical and spectral characteristics. For example, the molecular structures of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives were confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied. For instance, the synthesis of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involved various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are typically determined by various analytical techniques. For instance, the physical and chemical properties of “Acetamide, N-(4-bromophenyl)-” were determined .Aplicaciones Científicas De Investigación
Anticancer Potential
N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide and its derivatives demonstrate significant anticancer properties. Studies have shown that certain thiadiazole derivatives exhibit potent activity against specific cancer cell lines, like hepatocellular carcinoma (HepG-2). This suggests a promising avenue for developing new pharmacophores for cancer treatment (Gomha et al., 2017).
Synthesis and Biological Evaluation
Research on thiadiazole derivatives includes their synthesis and evaluation for potential biological activities. This includes studying the cytotoxicity against leukemia cells and exploring their use as chemotherapeutic agents (Karki et al., 2011).
Antibacterial Properties
Thiadiazole derivatives have also been explored for their antibacterial properties. The synthesis of various heterocyclic chalcone derivatives and their efficacy against different bacterial strains has been studied, indicating potential use in antimicrobial therapies (El-Hashash et al., 2015).
Synthesis Techniques
Innovations in synthesis methods, such as oxidative dimerization of carbothioamides using environmentally safe oxidants, have been explored. This contributes to the efficient production of thiadiazoles, which are key in studying their applications in various fields (Yoshimura et al., 2014).
Materials Synthesis
Research extends to the synthesis of materials like 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole, which is used in creating low bandgap materials. Such developments are significant in the field of materials science (Tam et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-bromophenyl)thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHZXFGNVZCTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2659028.png)
![5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2659031.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2659033.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B2659035.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2659037.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2659039.png)
![2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2659042.png)
![N-[1-(2-chloropropanoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide](/img/structure/B2659044.png)
![(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659046.png)
